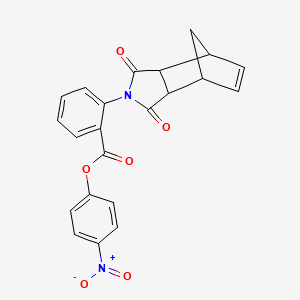![molecular formula C16H17ClN6 B12462276 1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12462276.png)
1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE typically involves multi-step reactions. One common method includes the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and solvents to optimize yield and purity .
Analyse Des Réactions Chimiques
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways and molecular targets, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits anticancer activity but has a different core structure.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of 1-[1-(3-CHLOROPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-METHYLPIPERAZINE lies in its specific substitution pattern and the presence of the 4-methylpiperazine moiety, which may enhance its biological activity and selectivity .
Propriétés
Formule moléculaire |
C16H17ClN6 |
|---|---|
Poids moléculaire |
328.80 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17ClN6/c1-21-5-7-22(8-6-21)15-14-10-20-23(16(14)19-11-18-15)13-4-2-3-12(17)9-13/h2-4,9-11H,5-8H2,1H3 |
Clé InChI |
APGOOCWNIINFPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)
![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)

![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)


![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462263.png)
![4-(4-methoxyphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12462268.png)
